molecular formula C10H17NO2 B042508 N-Boc-1,2,3,6-tetrahydropyridine CAS No. 85838-94-4

N-Boc-1,2,3,6-tetrahydropyridine

Cat. No. B042508
CAS RN: 85838-94-4
M. Wt: 183.25 g/mol
InChI Key: SHHHRQFHCPINIB-UHFFFAOYSA-N
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Patent
US07342014B2

Procedure details

tert-Butyl dicarbonate (6.55 g) was added to a mixture of 1,2,3,6-tetrahydropyridine (2.50 g) and a 10% aqueous solution (3.0 ml) of sodium carbonate, and the mixture was stirred at room temperature for 20 hours. Water was added to the reaction mixture to conduct extraction with ethyl acetate. The resultant organic layer was washed with 0.5N hydrochloric acid, water, a saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride in that order and dried over anhydrous sodium sulfate. The solvent was then distilled off under reduced pressure to obtain the title compound (5.08 g).
Name
tert-Butyl dicarbonate
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](OC([O-])=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[NH:12]1[CH2:17][CH:16]=[CH:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[Na+].[Na+]>O>[N:12]1([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:13][CH:14]=[CH:15][CH2:16][CH2:17]1 |f:2.3.4|

Inputs

Step One
Name
tert-Butyl dicarbonate
Quantity
6.55 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)[O-]
Name
Quantity
2.5 g
Type
reactant
Smiles
N1CCC=CC1
Step Two
Name
aqueous solution
Quantity
3 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction with ethyl acetate
WASH
Type
WASH
Details
The resultant organic layer was washed with 0.5N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride in that order and dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCC=CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.